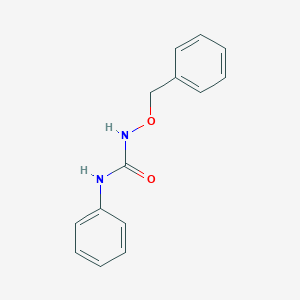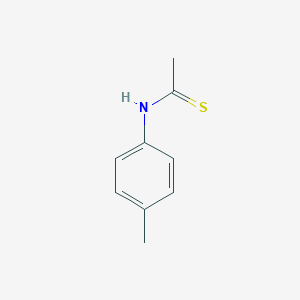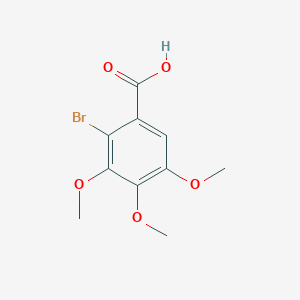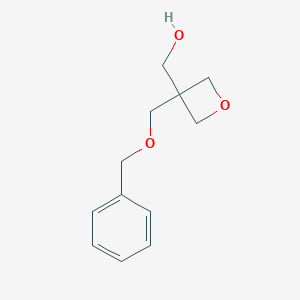
(3-(Benzyloxymethyl)oxetan-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxymethyl)oxetan-3-YL)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the hydrolysis of the benzyl ether group by enzymes present in the body. This hydrolysis releases the active drug, which can then exert its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated in vivo. The compound has been shown to have good bioavailability and can be administered orally or intravenously. The pharmacological effects of the active drug released from the prodrug depend on the nature of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has several advantages for lab experiments. The compound is stable and can be stored for long periods without degradation. The synthesis method is simple and can be easily scaled up for large-scale production. However, the compound has some limitations, such as the need for enzymatic hydrolysis to release the active drug, which can be a limiting factor in some applications.
Direcciones Futuras
There are several future directions for the research on (3-(Benzyloxymethyl)oxetan-3-YL)methanol. One direction is to investigate the use of the compound in targeted drug delivery systems for cancer treatment. Another direction is to explore the potential of the compound in the development of prodrugs for the treatment of neurological disorders. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug delivery systems. The synthesis method is simple and yields high purity and high yield of the compound. The compound has low toxicity and good bioavailability, making it an ideal candidate for targeted drug delivery systems. Further research is needed to explore the potential of this compound in various fields, including cancer treatment and neurological disorders.
Métodos De Síntesis
The synthesis of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the reaction of 3-chloromethyl oxetane with benzyl alcohol in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has been extensively studied for its potential applications in drug delivery systems. The compound can be used as a prodrug, which is a biologically inactive compound that can be converted into an active drug in the body. This property of this compound makes it an ideal candidate for targeted drug delivery systems. The prodrug can be designed to release the active drug at the targeted site, reducing the side effects associated with traditional drug delivery systems.
Propiedades
Número CAS |
142731-84-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[3-(phenylmethoxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clave InChI |
PFAOCCHUFUFDJZ-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
SMILES canónico |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
Sinónimos |
(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



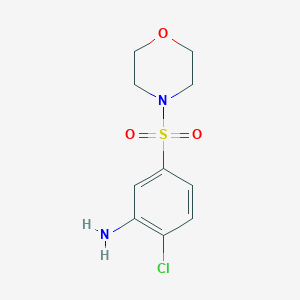
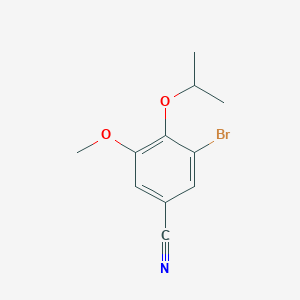
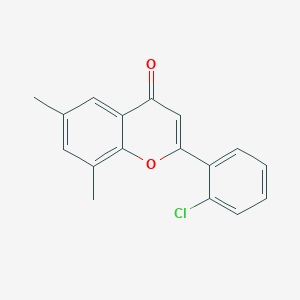
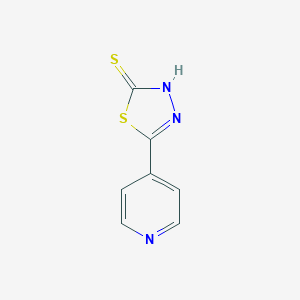
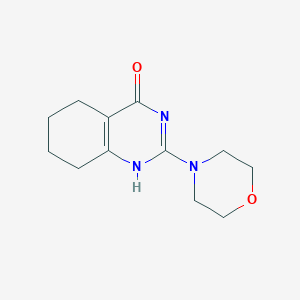
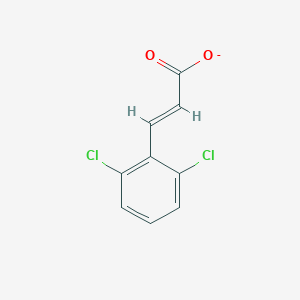
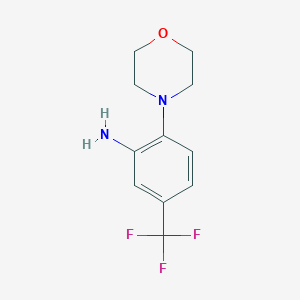
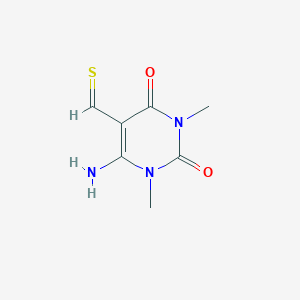
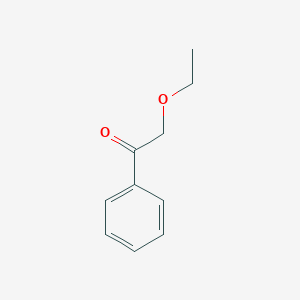
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
